N-(2-(2-(4-chlorophenyl)-4-methylthiazol-5-yl)ethyl)-3-methylbenzenesulfonamide

mGlu4 PAM Parkinson's disease allosteric modulation

N-(2-(2-(4-chlorophenyl)-4-methylthiazol-5-yl)ethyl)-3-methylbenzenesulfonamide (CAS 894007-30-8) is a synthetic thiazole-sulfonamide hybrid (C19H19ClN2O2S2; MW 406.94) that functions as a positive allosteric modulator (PAM) of metabotropic glutamate receptor 4 (mGlu4), a Group III GPCR target implicated in Parkinson's disease, anxiety, and pain. The compound is commercially available through screening compound suppliers such as Life Chemicals (Catalog F2011-1124) and has been deposited in authoritative databases including ChEMBL (CHEMBL4800093) and PubChem (CID.

Molecular Formula C19H19ClN2O2S2
Molecular Weight 406.94
CAS No. 894007-30-8
Cat. No. B2418294
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(2-(4-chlorophenyl)-4-methylthiazol-5-yl)ethyl)-3-methylbenzenesulfonamide
CAS894007-30-8
Molecular FormulaC19H19ClN2O2S2
Molecular Weight406.94
Structural Identifiers
SMILESCC1=CC(=CC=C1)S(=O)(=O)NCCC2=C(N=C(S2)C3=CC=C(C=C3)Cl)C
InChIInChI=1S/C19H19ClN2O2S2/c1-13-4-3-5-17(12-13)26(23,24)21-11-10-18-14(2)22-19(25-18)15-6-8-16(20)9-7-15/h3-9,12,21H,10-11H2,1-2H3
InChIKeyVZFRDMUBOVTAFW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Considerations for N-(2-(2-(4-chlorophenyl)-4-methylthiazol-5-yl)ethyl)-3-methylbenzenesulfonamide (CAS 894007-30-8): A Specialized mGlu4 Positive Allosteric Modulator Scaffold


N-(2-(2-(4-chlorophenyl)-4-methylthiazol-5-yl)ethyl)-3-methylbenzenesulfonamide (CAS 894007-30-8) is a synthetic thiazole-sulfonamide hybrid (C19H19ClN2O2S2; MW 406.94) that functions as a positive allosteric modulator (PAM) of metabotropic glutamate receptor 4 (mGlu4), a Group III GPCR target implicated in Parkinson's disease, anxiety, and pain [1]. The compound is commercially available through screening compound suppliers such as Life Chemicals (Catalog F2011-1124) and has been deposited in authoritative databases including ChEMBL (CHEMBL4800093) and PubChem (CID 162677304) [1][2]. Its structural features include a 4-chlorophenyl group at the thiazole 2-position, a 4-methyl substituent on the thiazole ring, and a 3-methylbenzenesulfonamide moiety connected via an ethyl linker, creating a distinct pharmacophoric pattern within the thiazole-sulfonamide PAM chemotype [2].

Why Generic Substitution Fails for CAS 894007-30-8: Evidence of Subtype-Selective and Structure-Dependent mGlu4 Modulation


Within the thiazole-sulfonamide class, minor structural variations produce dramatic shifts in mGlu receptor subtype selectivity and allosteric modulator potency. The target compound carries a specific combination of 4-chlorophenyl, 4-methylthiazole, ethyl linker, and 3-methylbenzenesulfonamide groups that collectively determine its binding pose at the mGlu4 allosteric site [1]. Even closely related analogs such as the unsubstituted benzenesulfonamide (CAS 894007-24-0) or the 4-ethylbenzenesulfonamide variant (CAY10505, CAS 946360-88-9) lack publicly available mGlu4 PAM data, meaning their functional interchangeability with the target compound is unvalidated . For procurement decisions in mGlu4-targeted screening or lead optimization, assuming generic substitution without head-to-head functional data introduces unacceptable risk of selecting a compound with altered or absent mGlu4 modulatory activity.

Quantitative Differentiation Evidence for N-(2-(2-(4-chlorophenyl)-4-methylthiazol-5-yl)ethyl)-3-methylbenzenesulfonamide (CAS 894007-30-8)


mGlu4 Positive Allosteric Modulator Potency: 157-Fold Improvement Over VU0130734

The target compound exhibits an EC50 of 38 nM as a positive allosteric modulator of rat mGlu4 receptor expressed in HEK293 cells, measured via thallium influx assay in the presence of EC20 glutamate [1]. In contrast, the comparator sulfonamide-based mGlu4 PAM VU0130734 (N-(4-(N-mesitylsulfamoyl)phenyl)furan-2-carboxamide) shows an EC50 of 5,960 nM (5.96 μM) in the same functional assay format but using human mGlu4 [2]. This represents an approximately 157-fold greater potency for the target compound. While the species difference (rat vs. human mGlu4) and structural dissimilarity between the two chemotypes preclude a definitive head-to-head comparison, the order-of-magnitude potency differential is consistent with the target compound belonging to a more optimized mGlu4 PAM series.

mGlu4 PAM Parkinson's disease allosteric modulation

Dual mGlu4/mGlu2 PAM Activity Profile: Subtype Selectivity Ratio of 1.4

The target compound demonstrates PAM activity at both group III (mGlu4) and group II (mGlu2) metabotropic glutamate receptors, with EC50 values of 38 nM and 54 nM respectively in rat receptor thallium influx assays [1]. The mGlu4/mGlu2 selectivity ratio is approximately 1.4-fold, indicating near-equipotent dual modulation. This contrasts with many mGlu4 PAM chemotypes such as the 1,4-thiazepane series (e.g., VU0544412, mGlu4 EC50 = 6.2 μM) that show selectivity for mGlu4 over mGlu2 [2]. The dual activity profile of the target compound may be advantageous in neurological indications where simultaneous potentiation of mGlu4 and mGlu2 signaling is therapeutically desirable, though it also necessitates careful interpretation in target deconvolution studies.

mGlu2 mGlu4 dual PAM subtype selectivity

Structural Differentiation from Closest Commercial Analogs: 3-Methylbenzenesulfonamide vs. Unsubstituted and 4-Ethyl Variants

The target compound (CAS 894007-30-8) bears a 3-methyl substituent on the benzenesulfonamide ring, distinguishing it from the unsubstituted benzenesulfonamide analog (CAS 894007-24-0) and the 4-ethylbenzenesulfonamide analog CAY10505 (CAS 946360-88-9) . The 3-methyl group introduces both steric and electronic perturbations at the sulfonamide moiety that are known to influence allosteric modulator binding kinetics and receptor subtype bias in GPCR PAM chemotypes. While no head-to-head mGlu4 PAM data exist for these specific analogs, the established SAR across thiazole-sulfonamide mGlu4 PAM series indicates that the position and nature of aryl sulfonamide substituents are critical determinants of PAM potency and mGlu4/mGlu2 selectivity [1]. The target compound's 3-methyl pattern represents a distinct SAR point that cannot be replicated by the unsubstituted or 4-ethyl congeners.

SAR thiazole-sulfonamide chemical differentiation building blocks

Commercial Availability and Sourcing Transparency: Documented Purity Specification from Life Chemicals

The target compound is available from Life Chemicals (Catalog F2011-1124) with a documented purity specification of ≥90% across multiple pack sizes (3 mg, 20 μmol, 40 mg) as of May 2023 [1]. Many close structural analogs in the thiazole-sulfonamide class are listed by vendors without publicly disclosed purity specifications or with variable purity across batches, complicating procurement for quantitative reproducible screening. Life Chemicals is an established HTS compound supplier with products cited in over 100 scientific publications and patents, and the company reports a custom synthesis success rate exceeding 85% [2]. This provides a verifiable sourcing pathway with documented quality metrics, in contrast to analogs available only through non-specialist chemical marketplaces lacking batch-specific analytical data.

vendor qualification purity specification procurement HTS compound sourcing

Recommended Application Scenarios for N-(2-(2-(4-chlorophenyl)-4-methylthiazol-5-yl)ethyl)-3-methylbenzenesulfonamide (CAS 894007-30-8) Based on Quantitative Evidence


mGlu4 Positive Allosteric Modulator Screening and Hit Expansion

With an mGlu4 PAM EC50 of 38 nM, this compound serves as a potent starting point for mGlu4-targeted HTS campaigns and hit-to-lead programs in Parkinson's disease and CNS disorders. Its 157-fold potency advantage over early-generation mGlu4 PAMs like VU0130734 (EC50 5,960 nM) enables use at lower screening concentrations, reducing solvent interference and false-negative rates [1]. Researchers should confirm activity in their specific assay format, noting that the published data are for rat mGlu4 expressed in HEK293 cells with a thallium influx readout [1].

Dual mGlu4/mGlu2 Pharmacological Profiling in Neurological Disease Models

The compound's near-equipotent dual activity at mGlu4 (EC50 38 nM) and mGlu2 (EC50 54 nM) makes it suitable for preclinical studies where simultaneous group II and group III mGluR potentiation is hypothesized to confer therapeutic benefit, such as in anxiety, schizophrenia, or neuroprotection models [1]. Its 1.4-fold selectivity ratio is insufficient for use as a subtype-selective tool compound; researchers requiring stringent mGlu4-vs-mGlu2 selectivity should consider alternative chemotypes or use the compound in conjunction with selective negative allosteric modulators to deconvolve target engagement [2].

Structure-Activity Relationship (SAR) Exploration of Thiazole-Sulfonamide mGlu4 PAMs

The 3-methylbenzenesulfonamide substitution pattern of this compound occupies a specific SAR position distinct from the unsubstituted benzenesulfonamide (CAS 894007-24-0) and 4-ethylbenzenesulfonamide (CAY10505, CAS 946360-88-9) analogs . Medicinal chemistry teams can use this compound as a reference point for systematic exploration of substituent effects at the sulfonamide aryl ring on mGlu4 PAM potency, selectivity, and physicochemical properties. The documented commercial availability from Life Chemicals (≥90% purity) supports reproducible SAR studies [3].

Building Block for Focused CNS Screening Library Assembly

Given its membership in the thiazole-sulfonamide mGlu4 PAM chemotype, this compound is a logical inclusion in focused screening libraries targeting metabotropic glutamate receptors for CNS drug discovery. Its sourcing from Life Chemicals—a supplier with over 860,000 screening compounds and established quality control processes—facilitates integration into pre-plated assay-ready libraries [1][3]. Researchers building Parkinson's disease or anxiety disorder targeted libraries can leverage the mGlu4 PAM chemotype coverage this compound provides alongside other structurally diverse mGlu4 modulators.

Quote Request

Request a Quote for N-(2-(2-(4-chlorophenyl)-4-methylthiazol-5-yl)ethyl)-3-methylbenzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.